molecular formula C12H18N2O3 B1451819 Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate CAS No. 718632-42-9

Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate

Cat. No.: B1451819
CAS No.: 718632-42-9
M. Wt: 238.28 g/mol
InChI Key: CIJITXVSORFVFB-UHFFFAOYSA-N
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Description

Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H18N2O3 . It has a molecular weight of 238.29 . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N2O3/c1-11(2,3)17-10(16)14-7-8(6-13)9(15)12(14,4)5/h8H,7H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a dry environment at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is utilized in various synthetic processes. It has been employed in the efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, which are instrumental in developing novel macrocyclic Tyk2 inhibitors (Sasaki et al., 2020). This highlights its role in creating potential therapeutic agents.

Organic Chemistry and Synthesis of Piperidine Derivatives

In organic chemistry, it plays a crucial role in the stereoselective synthesis of piperidine derivatives. These derivatives are formed by reacting tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with various compounds, showcasing the versatility and utility of this chemical in complex synthetic pathways (Moskalenko & Boev, 2014).

Development of Chiral Auxiliaries

It is also significant in the development of new chiral auxiliaries. For example, both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate have been prepared from this compound, demonstrating its applicability in stereoselective synthesis and peptide construction (Studer, Hintermann & Seebach, 1995).

Supramolecular Chemistry

In supramolecular chemistry, the analogues of 3-oxopyrrolidines derived from this compound have been studied for their crystal structures, providing insights into weak intermolecular interactions and the construction of supramolecular assemblies (Samipillai et al., 2016).

Enzymatic Reactions

This compound is also involved in enzymatic studies, such as the C-Demethylation process in liver microsomes, highlighting its importance in understanding metabolic reactions and drug development (Yoo et al., 2008).

Anticancer Drug Synthesis

Significantly, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is an important intermediate for the synthesis of small molecule anticancer drugs, demonstrating its potential impact in oncology (Zhang et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Properties

IUPAC Name

tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-11(2,3)17-10(16)14-7-8(6-13)9(15)12(14,4)5/h8H,7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJITXVSORFVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C(CN1C(=O)OC(C)(C)C)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654961
Record name tert-Butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

718632-42-9
Record name tert-Butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

NaH (60%, 3 g; 73.2 mmol) was added to a solution of methyl 2-[(tert-butoxycarbonyl)(2-cyanoethyl)amino]-2-methylpropanoate (16.5 g, 61.0 mmol) in 1,4-dioxane (300 mL) and the reaction mixture was stirred at 100° C. for 4 hours then concentrated in vacuo. The residue was taken up in water (200 mL) and the pH adjusted to 3.5 with citric acid. The solution was extracted with EA (2×). The combined organics were washed with brine, dried over magnesium sulfate and concentrated in vacuo to afford the title compound (11.5 g, 79%) as an off-white solid. 1H NMR (DMSO-d6) δ 12.24 (s, 1H), 4.02-3.98 (m, 2H), 1.46-1.39 (m, 15H).
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
methyl 2-[(tert-butoxycarbonyl)(2-cyanoethyl)amino]-2-methylpropanoate
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
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Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
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Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Reactant of Route 5
Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate

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